molecular formula C11H15Cl2NO B1397298 3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1018446-69-9

3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397298
CAS No.: 1018446-69-9
M. Wt: 248.15 g/mol
InChI Key: AEQWXNXQLREUMR-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidine ring attached to a chlorophenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-chlorophenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant and analgesic agent.

    Industry: Utilized in the manufacturing of pharmaceuticals and agrochemicals to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neuronal voltage-sensitive sodium and calcium channels, leading to its anticonvulsant and analgesic effects. Additionally, it may modulate the activity of GABA receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride
  • 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Uniqueness

3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride stands out due to its unique combination of a pyrrolidine ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQWXNXQLREUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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